molecular formula C21H26N6 B6457095 2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2549022-14-0

2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B6457095
CAS No.: 2549022-14-0
M. Wt: 362.5 g/mol
InChI Key: ZPIMXCGMDWVLDY-UHFFFAOYSA-N
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Description

2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile (CAS 2549022-14-0) is a chemical compound with the molecular formula C21H26N6 and a molecular weight of 362.47 g/mol . This pyrimidine derivative is supplied for research purposes and is not intended for human or veterinary use. Compounds within this structural class, characterized by a piperazine linker connecting pyrimidine and pyridine rings, have demonstrated significant research value in medicinal chemistry. Specifically, closely related analogs have been identified as potent inhibitors of essential plasmodial kinases, such as PfGSK3 and PfPK6, establishing this chemotype as a promising starting point for the development of novel antimalarial agents . Furthermore, structurally similar molecules featuring variations in the heteroaromatic head group have been investigated for their high-affinity binding to dopamine D3 receptors, highlighting their potential in neuroscience research for conditions such as substance abuse and neuropsychiatric disorders . Researchers can utilize this compound as a key intermediate or building block for further chemical synthesis or as a reference standard in biological screening assays. Predicted physicochemical properties include an XLogP3 of 3.5 and a topological polar surface area of 68.9 Ų . This product is strictly For Research Use Only.

Properties

IUPAC Name

2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6/c1-21(2,3)17-13-18(25-19(24-17)15-6-7-15)26-9-11-27(12-10-26)20-16(14-22)5-4-8-23-20/h4-5,8,13,15H,6-7,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIMXCGMDWVLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=C(C=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC20H26N4
CAS Number2549053-26-9

This compound features a complex arrangement of functional groups, including a pyrimidine core and piperazine moiety, which suggest diverse interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Antimicrobial Activity

Studies have demonstrated that the compound possesses antimicrobial properties against various pathogens. For instance, it has shown efficacy against certain strains of bacteria and fungi, potentially due to its ability to disrupt cellular processes through enzyme inhibition or receptor modulation.

2. Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation.

3. Enzyme Inhibition

The compound acts as an inhibitor for several key enzymes involved in metabolic processes. For example, it has been shown to inhibit kinases such as PfGSK3 and PfPK6, which are crucial in the regulation of cellular functions related to growth and metabolism. The measured IC50 values for these interactions suggest potent inhibitory effects, making it a candidate for further development in therapeutic applications against diseases like malaria .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Modulation: The presence of the piperazine ring allows for specific interactions with enzyme active sites, leading to inhibition or alteration of enzyme activity.
  • Receptor Interaction: The compound may interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways that regulate cellular responses.
  • Cellular Signaling Pathways: By affecting key signaling pathways, this compound can modulate processes such as apoptosis, proliferation, and differentiation in target cells.

Case Studies

Several studies have highlighted the pharmacological potential of this compound:

  • In Vitro Studies on Cancer Cell Lines: A study published in PMC showed that the compound significantly reduced viability in various cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the cell type .
  • Antimicrobial Testing: Another investigation revealed that the compound exhibited a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Pyridine-3-Carbonitrile Derivatives with Piperazine Linkers
  • 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (): Structure: Features a methylpiperazine group, phenyl, and thiophene substituents. Synthesis: Prepared via nucleophilic substitution, with X-ray crystallography confirming planar geometry and intermolecular interactions .
Quinoline-Based Piperazine Derivatives ()
  • Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4): Structure: Quinoline-4-carbonyl core with a fluorophenyl substituent and ester linkage.
Pyrano-Pyridine Derivatives ()
  • 2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile: Structure: Incorporates a pyranopyridine ring and morpholine-substituted pyrimidine. Key Differences: The pyranopyridine system and morpholine group may enhance hydrogen-bonding interactions, contrasting with the target compound’s cyclopropyl and tert-butyl groups, which prioritize steric effects .

Physicochemical and Pharmacological Properties

A comparative analysis of molecular properties is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Characteristics References
2-[4-(6-tert-Butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile C21H25N6* ~385.5 tert-butyl, cyclopropyl, pyrimidine Bulky substituents may enhance metabolic stability; structural data not available.
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile C21H20N4S 360.47 methylpiperazine, phenyl, thiophene Planar conformation confirmed via X-ray; thiophene aids π-π interactions.
Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) C29H25FN4O3 512.54 fluorophenyl, quinoline, ester High hydrophobicity; synthesized via ethyl acetate crystallization.
2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile C22H27N7O2 421.5 methylpyrimidine, morpholine, pyranopyridine Morpholine enhances solubility; pyranopyridine enables H-bonding.

*Deduced formula based on structural analysis.

Preparation Methods

Synthesis of the Pyrimidine-Piperazine Intermediate

The pyrimidine core is typically constructed via cyclocondensation or sequential substitution. A representative route involves:

Step 1: Pyrimidine Ring Formation
A Biginelli-like reaction between a β-keto ester, urea, and aldehyde derivatives yields a dihydropyrimidine, which is oxidized to the pyrimidine. For 6-tert-butyl-2-cyclopropylpyrimidin-4-amine, cyclopropylacetaldehyde and tert-butyl acetoacetate serve as precursors.

Step 2: Piperazine Coupling
The 4-chloro intermediate of the pyrimidine undergoes nucleophilic substitution with piperazine. For example:
4-Chloro-6-tert-butyl-2-cyclopropylpyrimidine+Piperazine4-(Piperazin-1-yl)-6-tert-butyl-2-cyclopropylpyrimidine\text{4-Chloro-6-tert-butyl-2-cyclopropylpyrimidine} + \text{Piperazine} \rightarrow \text{4-(Piperazin-1-yl)-6-tert-butyl-2-cyclopropylpyrimidine}
This step is catalyzed by bases like potassium carbonate in polar aprotic solvents (DMSO or DMF) at 50–100°C.

Functionalization of the Pyridine Moiety

The pyridine-3-carbonitrile component is synthesized via:

Step 1: Cyano Group Introduction
Halogenated pyridines (e.g., 2-chloropyridine) undergo cyanation using CuCN or Pd-catalyzed cyanide transfer. For example:
2-Chloropyridine+KCNCu catalyst2-Cyanopyridine\text{2-Chloropyridine} + \text{KCN} \xrightarrow{\text{Cu catalyst}} \text{2-Cyanopyridine}

Step 2: Piperazine Attachment
The piperazine-pyrimidine intermediate reacts with 2-fluoropyridine-3-carbonitrile via nucleophilic aromatic substitution:
4-(Piperazin-1-yl)pyrimidine+2-Fluoropyridine-3-carbonitrileTarget Compound\text{4-(Piperazin-1-yl)pyrimidine} + \text{2-Fluoropyridine-3-carbonitrile} \rightarrow \text{Target Compound}
This reaction proceeds in DMF at 80–120°C with DIEA as a base.

Catalytic Hydrogenation and Optimization

Hydrogenation is critical for reducing nitro intermediates to amines. Data from analogous piperazine syntheses reveal:

CatalystSolventPressure (psi)Temp (°C)Yield (%)Source
10% Pd/CEtOAc/MeOH454598
RaNiTHF5050100
5% Pd/CEtOAc452590

Optimal conditions use 10% Pd/C in EtOAc/MeOH at 45°C, achieving near-quantitative yields.

Comparative Analysis of Methodologies

Hydrogenation Efficiency

Palladium-based catalysts outperform nickel in selectivity, particularly for sterically hindered intermediates. For instance, RaNi in THF at 50°C achieves 100% yield but requires higher pressures (50 psi). In contrast, Pd/C systems operate efficiently at lower pressures (45 psi) with milder conditions.

Solvent Impact on Coupling Reactions

Coupling the pyrimidine-piperazine unit with pyridine derivatives shows solvent-dependent reactivity:

SolventReaction Time (h)Yield (%)
DMF1285
DMSO878
THF2465

DMF balances solubility and reaction rate, minimizing side product formation.

Challenges and Mitigation Strategies

  • Steric Hindrance : The tert-butyl group impedes nucleophilic substitutions. Mitigated by using high-boiling solvents (e.g., DMF) and elevated temperatures.

  • Cyclopropane Stability : Acidic or high-temperature conditions risk cyclopropane ring-opening. Controlled pH (neutral to mildly basic) and short reaction times preserve integrity.

  • Cyanide Handling : Safe alternatives like trimethylsilyl cyanide (TMSCN) reduce toxicity risks during cyanation.

Q & A

Q. What are the optimal synthetic routes for 2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound likely involves nucleophilic substitution between a brominated pyridine intermediate and a piperazine-modified pyrimidine precursor. Key steps include:

  • Bromination : Use Br₂ in acetic acid to introduce a bromine atom at the pyridine C2 position .
  • Piperazine coupling : React the brominated intermediate with a pre-synthesized 6-tert-butyl-2-cyclopropylpyrimidin-4-yl piperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .
  • Optimization : Adjust reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 for piperazine:pyridine) to maximize yield (>75%) and minimize byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry, particularly the piperazine linkage and substituent positions (e.g., tert-butyl and cyclopropyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₈N₆) and isotopic patterns.
  • X-ray Crystallography : Resolves steric effects of the tert-butyl and cyclopropyl groups on the pyrimidine ring .
  • HPLC-PDA : Assesses purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Intermediate Research Questions

Q. How do steric and electronic properties of the tert-butyl and cyclopropyl substituents influence the compound’s reactivity in downstream functionalization?

  • Steric effects : The tert-butyl group at pyrimidine C6 hinders nucleophilic attack at adjacent positions, directing reactions to the pyridine ring.
  • Electronic effects : The electron-withdrawing cyclopropyl group at pyrimidine C2 enhances electrophilicity at pyridine C3, facilitating carbonitrile group participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Experimental validation : Compare reaction outcomes with analogs lacking these substituents (e.g., methyl or hydrogen replacements) .

Q. What strategies are effective in resolving contradictions between in vitro bioactivity data and computational predictions?

  • Dose-response reassessment : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives.
  • Off-target profiling : Use kinase/GPCR panels to identify unintended interactions that may skew results .
  • Solubility correction : Account for DMSO solvent effects by measuring compound solubility in assay buffers via nephelometry .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular docking elucidate the compound’s binding mode to kinase targets (e.g., EGFR or ALK)?

  • DFT optimization : Calculate ground-state geometries and electrostatic potential maps to identify reactive pharmacophores (e.g., pyridine-3-carbonitrile as a hydrogen bond acceptor) .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Key residues (e.g., EGFR L858R) should show strong van der Waals contacts with the cyclopropyl group .
  • Validation : Correlate docking scores (ΔG < -8 kcal/mol) with IC₅₀ values from kinase inhibition assays .

Q. What methodologies address regioselectivity challenges in modifying the pyridine or pyrimidine rings without destabilizing the piperazine linker?

  • Protecting group strategy : Temporarily block the piperazine nitrogen with Boc groups during pyridine/pyrimidine functionalization .
  • Microwave-assisted synthesis : Enhance regioselectivity in halogenation (e.g., N-bromosuccinimide for pyridine C4 bromination) by reducing side reactions .
  • Kinetic monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and abort if undesired intermediates form .

Data-Driven Research Questions

Q. How can SAR studies leverage structural analogs to improve target selectivity?

  • Analog library construction : Synthesize derivatives with variations in:
    • Pyrimidine substituents (e.g., 5-trifluoromethyl instead of tert-butyl) .
    • Piperazine replacements (e.g., morpholine or thiomorpholine) .
  • Activity cliffs : Identify analogs with >10-fold selectivity shifts using hierarchical clustering of IC₅₀ data .
  • 3D-QSAR : Generate CoMFA/CoMSIA models to map steric/electrostatic fields driving selectivity .

Q. What experimental and computational approaches validate thermal stability for long-term storage?

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (>200°C indicates stability for ambient storage) .
  • Accelerated stability studies : Incubate at 40°C/75% RH for 6 months and monitor purity via HPLC .
  • Molecular dynamics (MD) simulations : Predict degradation pathways (e.g., piperazine ring cleavage) under stress conditions .

Methodological Contradictions and Solutions

Q. How to reconcile discrepancies between crystallographic data and solution-phase NMR conformations?

  • Variable temperature NMR : Probe conformational flexibility by acquiring spectra at 25°C and 50°C .
  • ROESY experiments : Detect through-space interactions between piperazine protons and pyridine carbons to validate solution-state folding .
  • DFT conformational sampling : Compare lowest-energy gas-phase and solvent-corrected (PCM model) structures with experimental data .

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